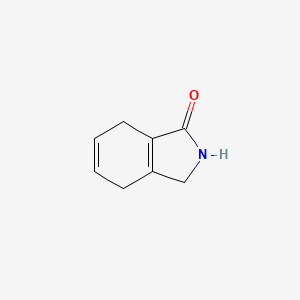

2,3,4,7-Tetrahydro-1H-isoindol-1-one

Description

Historical Context and Fundamental Significance of the Isoindole Scaffold in Organic and Medicinal Chemistry

The isoindole ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, has been a subject of scientific inquiry for over a century. nih.govbeilstein-journals.orgbeilstein-journals.org Unlike its more stable isomer, indole, the parent 2H-isoindole is often reactive and unstable due to its ortho-quinoid structure, which makes it an interesting intermediate in organic synthesis, particularly in Diels-Alder reactions. researchgate.netua.es

The fundamental significance of the isoindole scaffold is underscored by its presence in a wide array of natural products, synthetic pharmaceuticals, and functional materials. nih.govbeilstein-journals.org For instance, the core isoindole structure is found in important pigments like phthalocyanines. wikipedia.org

In medicinal chemistry, isoindole derivatives have demonstrated a remarkable breadth of biological activities. wisdomlib.org The scaffold is a prominent feature in molecules investigated for various therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and anti-HIV properties. acgpubs.orgresearchgate.netnih.gov This wide-ranging bioactivity has cemented the isoindole skeleton as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, making it a continued focus of drug discovery efforts. mdpi.com

Structural Classification of Tetrahydroisoindolone Systems

The term "tetrahydroisoindolone" refers to a class of compounds derived from the isoindole skeleton characterized by the partial saturation of the ring system (the "tetrahydro" prefix indicating four additional hydrogen atoms compared to the aromatic isoindole) and the presence of a ketone group (the "-one" suffix) on the pyrrole-derived portion of the molecule.

The structural diversity within the isoindole family arises from variations in the oxidation state of the heterocyclic ring and the presence of carbonyl groups. 2,3,4,7-Tetrahydro-1H-isoindol-1-one can be distinguished from its close relatives based on these features.

Isoindoline (B1297411): This is the fully reduced form of isoindole, where the five-membered ring is completely saturated. It lacks the aromaticity of isoindole and any carbonyl groups. nih.govbeilstein-journals.orgnist.gov

Isoindolinone: This derivative contains one carbonyl group at position 1 of the isoindoline ring. It is also known as 1,3-dihydro-2H-isoindol-1-one. nih.govbeilstein-journals.orgbeilstein-journals.orgalfa-chemistry.com

Phthalimide (B116566): This well-known compound is an isoindole-1,3-dione, featuring two carbonyl groups attached to the heterocyclic ring at positions 1 and 3. nih.govbeilstein-journals.orgwikipedia.orgmdpi.com

The key distinction for this compound is the partial saturation of the six-membered carbocyclic ring, which is not a feature of isoindoline, isoindolinone, or phthalimide in their parent forms.

| Compound Name | Core Structure | Saturation Level | Carbonyl Groups |

|---|---|---|---|

| Isoindole | Fused Benzene-Pyrrole | Fully Aromatic | 0 |

| Isoindoline | Fused Benzene-Pyrrolidine | Saturated 5-membered ring | 0 |

| Isoindolinone | Fused Benzene-Pyrrolidinone | Saturated 5-membered ring | 1 (at C1) |

| Phthalimide | Fused Benzene-Pyrrolidinedione | Saturated 5-membered ring | 2 (at C1 and C3) |

| This compound | Fused Cyclohexene-Pyrrolidinone | Partially saturated 6-membered ring | 1 (at C1) |

The structure of this compound is systematically described by its IUPAC name, which reveals its key features:

Isoindol: This root name indicates the basic bicyclic framework of a fused benzene and pyrrole ring system. wikipedia.org

-1-one: This suffix denotes the presence of a carbonyl (ketone) group at position 1 of the isoindole ring system.

2,3,4,7-Tetrahydro: This prefix specifies that the molecule is partially saturated. The numbers indicate that four hydrogen atoms have been added to positions 4, 5, 6, and 7 of the parent isoindole structure, converting the benzene ring into a cyclohexene (B86901) ring.

1H-: This indicates that position 1 of the ring system bears a hydrogen atom when not part of a double bond, though in this case, it is part of the lactam functionality.

The core of the molecule is thus a bicyclic lactam where a pyrrolidinone ring is fused to a cyclohexene ring. This arrangement combines the structural rigidity of a bicyclic system with the chemical functionality of a lactam and an alkene.

Current Research Trajectories and Emerging Trends in Tetrahydroisoindolone Chemistry

While research on the specific molecule this compound is not as extensive as for other isoindole derivatives like phthalimide, current trends in the broader field of isoindole and tetrahydroisoindole chemistry point to several key areas of investigation.

A primary trajectory is the continued development of novel synthetic methodologies to access these complex scaffolds. Research on related structures, such as tetrahydroisoindole-1,3-diones, involves strategies like epoxidation and subsequent ring-opening reactions to introduce diverse functional groups onto the saturated ring. researchgate.net Such synthetic explorations are crucial for creating libraries of novel compounds for biological screening.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,7-tetrahydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-2H,3-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUSPEYXMLMVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2=C1CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,3,4,7 Tetrahydro 1h Isoindol 1 One

Strategies for the Construction of the 2,3,4,7-Tetrahydro-1H-isoindol-1-one Core

The construction of the this compound core can be achieved through several strategic approaches, each offering unique advantages in terms of efficiency, substrate scope, and stereocontrol.

Cyclization Reactions for Tetrahydroisoindole Ring Formation

Cyclization reactions represent a fundamental approach to the formation of the tetrahydroisoindole ring system. One notable method involves the acid-induced Pictet-Spengler type reaction of tetrahydroindolinones that bear tethered heteroaromatic rings. This process facilitates the synthesis of various substituted bicyclic lactams. The success of the cyclization is often dependent on factors such as the nature and position of the tethered heteroaromatic ring and the length of the tether.

In a specific example, a one-pot procedure has been developed for the efficient preparation of tetrahydroindolinones with tethered furan (B31954) rings. This involves the reaction of a furanyl azide (B81097) with tributylphosphine (B147548) to generate an iminophosphorane. This intermediate then reacts with a 1-alkyl-(2-oxocyclohexyl)acetic acid to yield the desired furanyl-substituted tetrahydroindolinone system. Subsequent treatment with trifluoroacetic acid can then afford a tetracyclic lactam skeleton.

Selective Reduction Approaches to Achieve the Monoketone Saturation Pattern from Polyketone Precursors

The synthesis of this compound can be envisioned from a corresponding diketone precursor, such as 2,3,4,7-tetrahydro-1H-isoindole-1,3-dione, through selective reduction of one of the two carbonyl groups. Electrochemical methods have emerged as a practical and efficient way to achieve the selective reduction of cyclic imides. nih.gov

An electrochemical approach using a simple undivided cell with carbon electrodes at room temperature allows for the controlled reduction of cyclic imides to either hydroxylactams or lactams. organic-chemistry.org The outcome of the reaction can be tuned by adjusting the electric current and reaction time. This method demonstrates a broad substrate scope and high tolerance for various functional groups. Mechanistic studies suggest the involvement of α-aminoalkyl radicals generated from amines like diisopropylamine. organic-chemistry.org

Another relevant reduction strategy involves the palladium-catalyzed formate (B1220265) reduction of substituted 1,3-dihydro-2H-isoindoles (isoindolines) to yield 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov While this method focuses on the reduction of the aromatic portion of the isoindoline (B1297411), it highlights the utility of palladium catalysis in the modification of the isoindole core. Further adaptation of such catalytic systems could potentially be applied to the selective reduction of a carbonyl group in a diketone precursor.

| Method | Precursor | Product | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Electrochemical Reduction | Cyclic Imide | Hydroxylactam or Lactam | Undivided cell, carbon electrodes, i-Pr2NH, controlled electric current and time | nih.govorganic-chemistry.org |

| Palladium-Catalyzed Formate Reduction | Alkyl Isoindoline | 4,5,6,7-Tetrahydro-2H-isoindole | Palladium catalyst, formate salt | nih.gov |

Multi-Component Reaction Design for Substituted Tetrahydroisoindolones

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules, such as substituted tetrahydroisoindolones, in a single step from readily available starting materials. These reactions are characterized by high atom economy and operational simplicity. A notable example is a three-component coupling reaction that proceeds through subsequent condensation and Diels-Alder reactions. This approach utilizes ubiquitous starting materials like α,β-unsaturated aldehydes, amides, and maleimide (B117702) to produce substituted tetrahydroisoindole-1,3-diones in an endo fashion.

Copper-Catalyzed Coupling/Propargyl-Allenyl Isomerization/[4+2] Cyclization Strategies

A highly diastereoselective sequential three-component copper-catalyzed reaction provides a facile route to highly substituted tetrahydro-1H-isoindolones. This transformation efficiently combines conjugated vinylic alkynes, imines, and α,β-unsaturated enoic acid chlorides. A key feature of this methodology is the in-situ generation of an allene (B1206475) intermediate through propargyl-allenyl isomerization, which then undergoes a [4+2] cycloaddition. This process can generate three stereogenic centers in a single step with high diastereoselectivity.

| Component 1 | Component 2 | Component 3 | Catalyst/Reagents | Key Transformations | Product |

|---|---|---|---|---|---|

| Conjugated Vinylic Alkyne | Imine | α,β-Unsaturated Enoic Acid Chloride | CuI, Et3N | Coupling, Propargyl-Allenyl Isomerization, [4+2] Cyclization | Highly Substituted Tetrahydro-1H-isoindolone |

Transition Metal-Catalyzed (e.g., Silver, Gold, Platinum) [4+2] Cyclizations for Fused Tetrahydroisoindolone Derivatives

Transition metal-catalyzed intramolecular [4+2] cycloadditions have emerged as a mild and efficient method for the construction of hydroisoindole derivatives. Nickel(0)-catalyzed intramolecular [4+2] cycloadditions of nitrogen-containing dienynes, for instance, provide a novel route to hydroisoindoles and hydroisoquinolines. williams.edu This method is advantageous over thermal Diels-Alder reactions, which often require high temperatures and may not be suitable for thermally labile substrates. williams.edu The nickel-catalyzed process can proceed efficiently at lower temperatures and tolerates a range of functionalities, including amides, sulfonamides, and carbamates. williams.edu The resulting 1,4-cyclohexadiene (B1204751) products can be readily aromatized to the corresponding aromatic heterocycles. williams.edu While this has been demonstrated for hydroisoindoles, the application to tetrahydroisoindolone systems with a carbonyl group present is a logical extension. The versatility of transition metal catalysis suggests that other metals such as silver, gold, and platinum could also be employed to effect similar transformations, potentially offering different reactivity and selectivity profiles.

Intramolecular Condensation Pathways for Related Polycyclic Systems

Intramolecular condensation reactions, such as the aldol (B89426) condensation, provide a powerful tool for the formation of cyclic structures. Molecules containing two carbonyl functionalities can undergo an intramolecular reaction to form a ring. libretexts.org This "internal" reaction is often kinetically favored over intermolecular reactions due to the proximity of the reacting functional groups. libretexts.orgyoutube.com In the context of the this compound scaffold, appropriately substituted derivatives can serve as precursors for the synthesis of more complex, polycyclic systems through intramolecular condensation pathways. For example, a side chain containing a carbonyl group could be introduced onto the tetrahydroisoindolone core, which could then undergo a base- or acid-catalyzed intramolecular condensation to form an additional ring, leading to a fused polycyclic system. The regioselectivity of such a condensation would be governed by the relative acidity of the α-protons and the stability of the resulting ring system, with five- and six-membered rings being generally favored. libretexts.org

Furthermore, a reduction/cyclization cascade reaction has been utilized for the synthesis of polycyclic indolines. This strategy involves the reduction of a nitro group to an amine, which then undergoes an intramolecular nucleophilic attack to form a new ring. rwth-aachen.de A similar cascade approach could be envisioned starting from a suitably functionalized this compound derivative to construct fused polycyclic architectures.

Functionalization and Derivatization of the this compound Scaffold

The manipulation of the this compound core through various chemical reactions allows for the generation of a diverse array of derivatives with potentially unique properties. Key strategies for its functionalization are explored in the following sections.

N-Substitution Chemistry on the Tetrahydroisoindolone Nitrogen Atom

The nitrogen atom of the lactam ring in this compound serves as a prime site for introducing a wide range of substituents. This modification can significantly influence the molecule's physical, chemical, and biological properties. Common N-substitution reactions include alkylation, arylation, and acylation.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom is typically achieved by treating the parent lactam with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. For instance, the use of strong bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) facilitates the deprotonation of the lactam nitrogen, forming a nucleophilic anion that readily reacts with various alkylating agents.

N-Arylation: The formation of an N-aryl bond often requires more specialized conditions, such as transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, is a powerful method for this transformation, employing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the lactam with an aryl halide or triflate.

N-Acylation: Acyl groups can be introduced by reacting the tetrahydroisoindolone with acyl chlorides or anhydrides. This reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, NaH, DMF/THF | N-Alkyl-2,3,4,7-tetrahydro-1H-isoindol-1-one |

| N-Arylation | Aryl halide, Pd catalyst, phosphine ligand, base | N-Aryl-2,3,4,7-tetrahydro-1H-isoindol-1-one |

| N-Acylation | Acyl chloride/anhydride, triethylamine/pyridine | N-Acyl-2,3,4,7-tetrahydro-1H-isoindol-1-one |

Regioselective Functionalization of the Tetrahydroisoindolone Carbon Skeleton

Beyond N-substitution, the carbon framework of this compound offers multiple sites for functionalization. Achieving regioselectivity in these reactions is a key synthetic challenge.

The α-carbon to the carbonyl group is a primary target for functionalization due to the acidity of its protons, which can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles.

α-Alkylation: The introduction of alkyl groups at the C-2 position can be accomplished by treating the lactam with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the enolate, followed by the addition of an alkyl halide. The regioselectivity can be controlled by kinetic versus thermodynamic conditions.

Reactions at the Double Bond: The double bond within the six-membered ring provides another handle for functionalization. Electrophilic additions, such as halogenation or hydrohalogenation, can be employed to introduce new functional groups. Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems.

Epoxidation and Subsequent Ring-Opening Reactions on Unsaturated Analogues

The double bond in unsaturated analogues of this compound is susceptible to epoxidation, typically using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds stereospecifically, with the epoxide ring generally forming on the less sterically hindered face of the molecule.

The resulting epoxides are versatile intermediates that can undergo a variety of ring-opening reactions. These reactions can be catalyzed by either acids or bases and proceed with distinct regioselectivity and stereoselectivity.

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack. The nucleophile will typically attack the more substituted carbon atom.

Base-Catalyzed Ring Opening: Under basic conditions, the nucleophile directly attacks one of the epoxide carbons in an SN2-type reaction. In this case, the attack generally occurs at the less sterically hindered carbon atom. The stereochemistry of the ring-opening is typically trans-diaxial.

| Reaction | Reagents | Key Features |

| Epoxidation | m-CPBA | Stereospecific formation of an epoxide |

| Acid-Catalyzed Ring Opening | Acid (e.g., H₂SO₄), Nucleophile | Nucleophilic attack at the more substituted carbon |

| Base-Catalyzed Ring Opening | Base (e.g., NaOCH₃), Nucleophile | Nucleophilic attack at the less sterically hindered carbon; trans-diaxial opening |

Investigation of Anomalous Addition Reactions with Specific Reagents (e.g., Chlorosulfonyl Isocyanate)

The reaction of this compound derivatives with highly reactive reagents can sometimes lead to unexpected or "anomalous" products. A notable example is the reaction with chlorosulfonyl isocyanate (CSI). While CSI typically reacts with unsaturated systems to form β-lactams or unsaturated N-chlorosulfonyl amides, its reaction with 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, a closely related structure, has been shown to result in an unusual addition to one of the carbonyl groups. chim.it

This anomalous reaction leads to the formation of a ylidenesulfamoyl chloride. chim.it Theoretical calculations have been used to support the proposed mechanism for this unexpected product formation. chim.it This highlights the unique reactivity of the tetrahydroisoindolone scaffold and the potential for discovering novel chemical transformations.

Asymmetric Synthesis and Stereocontrol in this compound Formation

The development of methods for the asymmetric synthesis of the this compound core is of significant interest, as the stereochemistry of the molecule can be critical for its biological activity. Several strategies have been explored to achieve stereocontrol during the formation of this heterocyclic system.

One of the most powerful methods for constructing the core structure is the intramolecular Diels-Alder reaction . This reaction can be rendered asymmetric by using a chiral auxiliary attached to the dienophile or diene, or by employing a chiral Lewis acid catalyst. The chiral auxiliary can direct the facial selectivity of the cycloaddition, leading to the formation of a specific enantiomer of the product. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched tetrahydroisoindolone.

Another approach involves the use of chiral pool synthesis , where a readily available chiral starting material is elaborated into the target molecule. For instance, a chiral amino acid could be used to introduce the stereocenter that is then incorporated into the final heterocyclic ring system.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of related isoindolinone structures. Chiral organocatalysts, such as cinchona alkaloids or proline derivatives, can be used to catalyze key bond-forming reactions in an enantioselective manner. For example, asymmetric intramolecular aza-Michael reactions catalyzed by chiral phase-transfer catalysts have been used to synthesize optically active isoindolinones.

Recent advancements in transition metal catalysis have also provided new avenues for the enantioselective synthesis of isoindolinones. Palladium-catalyzed tandem aza-Heck/Suzuki coupling reactions using chiral phosphoramidite (B1245037) ligands have been shown to produce chiral isoindolinones with high enantioselectivity. nih.gov

| Asymmetric Strategy | Key Principle |

| Intramolecular Diels-Alder | Use of chiral auxiliaries or chiral Lewis acid catalysts to control facial selectivity. |

| Chiral Pool Synthesis | Elaboration of a readily available chiral starting material. |

| Organocatalysis | Use of chiral small molecules to catalyze enantioselective reactions. |

| Transition Metal Catalysis | Employment of chiral ligands in metal-catalyzed bond-forming reactions. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,4,7 Tetrahydro 1h Isoindol 1 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of 2,3,4,7-Tetrahydro-1H-isoindol-1-one, both ¹H and ¹³C NMR are employed to map the molecular framework.

In the ¹H NMR spectra of related isoindole derivatives, such as 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, characteristic signals can be observed. acgpubs.org For instance, the olefinic protons of the tetrahydroisoindole ring typically appear as a multiplet in the downfield region, around 5.90 ppm. acgpubs.org The protons on the saturated portion of the ring system and any substituents will have distinct chemical shifts and coupling patterns that are invaluable for assigning their relative positions.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In the aforementioned derivative, the carbonyl carbons of the imide group are characteristically deshielded, appearing at approximately 180.79 ppm. acgpubs.org The olefinic carbons are observed around 127.73 ppm, while the saturated carbons of the ring and substituents resonate at higher fields. acgpubs.org The precise chemical shifts are highly dependent on the nature and position of substituents on the tetrahydroisoindolone core.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

| Olefinic H | ~5.90 | m |

| Substituted Alkyl H | ~3.70 | m |

| Ring Junction H | ~3.12 | m |

| Saturated Ring CH₂ | ~2.60, ~2.24 | dm |

Note: Data is based on the related compound 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione and serves as an illustrative example. acgpubs.org

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Carbon | Chemical Shift (ppm) |

| C=O | ~180.79 |

| C=C | ~127.73 |

| Substituted Alkyl C | ~60.74 |

| Ring Junction C | ~39.12 |

| Saturated Ring C | ~41.84, ~23.52 |

Note: Data is based on the related compound 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione and serves as an illustrative example. acgpubs.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For derivatives of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.

The fragmentation of these molecules under electron ionization (EI) or other ionization methods can provide key structural insights. The fragmentation pathways are influenced by the substituents on the tetrahydroisoindolone core. Common fragmentation patterns may involve the loss of small neutral molecules or radicals from the substituent groups, as well as characteristic cleavages of the heterocyclic ring system. The analysis of these fragment ions allows for the confirmation of the proposed structure and the identification of the different components of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

For this compound derivatives, the FT-IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. In related isoindole-1,3-dione structures, two distinct carbonyl stretching bands are often observed for the symmetric and asymmetric vibrations of the imide group, typically in the range of 1670-1770 cm⁻¹. acgpubs.org The N-H stretching vibration of the parent lactam would be expected as a broad band in the region of 3200-3400 cm⁻¹. The C=C stretching of the double bond in the six-membered ring would appear around 1640-1680 cm⁻¹, and the C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed in their characteristic regions (above and below 3000 cm⁻¹, respectively).

Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (in parent lactam) | Stretching | 3200-3400 |

| C-H (sp²) | Stretching | >3000 |

| C-H (sp³) | Stretching | <3000 |

| C=O (lactam/imide) | Stretching | 1670-1770 |

| C=C | Stretching | 1640-1680 |

Note: These are general ranges and the exact positions will vary with substitution.

X-ray Crystallography for Definitive Absolute Configuration and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, as well as details about the conformation of the molecule in the solid state.

Computational Chemistry and Theoretical Investigations of 2,3,4,7 Tetrahydro 1h Isoindol 1 One

Electronic Structure Calculations and Reactivity Predictions

The electronic structure of a molecule dictates its physical properties and chemical reactivity. Modern computational methods provide a detailed picture of this structure.

DFT is a workhorse of computational chemistry for calculating the electronic properties of molecules like 2,3,4,7-tetrahydro-1H-isoindol-1-one. From the fundamental electron density, various properties and reactivity indices can be derived. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the target lactam, the carbonyl oxygen would be an area of negative potential, while the N-H proton would be a region of positive potential.

Table 2: Representative Calculated Reactivity Indices for a Bicyclic Lactam

| Parameter | Definition | Typical Calculated Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -0.8 eV |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.7 eV |

| Chemical Hardness | η ≈ (ELUMO - EHOMO)/2 | 2.85 eV |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic spectra.

In a molecule like this compound, the HOMO would likely be a π-orbital associated with the double bond in the cyclohexene (B86901) ring and the lone pair on the nitrogen atom. The LUMO is typically a π* antibonding orbital, often localized on the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. nih.gov Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum by calculating the energies of electronic transitions, which primarily involve the promotion of an electron from an occupied orbital (like the HOMO) to an unoccupied one (like the LUMO).

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are crucial for its interactions and properties. The tetrahydroisoindolone ring system is not planar and can adopt several conformations.

Conformational analysis involves systematically exploring the potential energy surface to find all stable low-energy structures (conformers). For the fused ring system of this compound, the cyclohexene ring can adopt pseudo-chair or boat-like conformations. The relative energies of these conformers can be calculated using quantum mechanical methods.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can reveal how the molecule flexes, vibrates, and transitions between different conformations at a given temperature. nih.gov This can provide insights into the molecule's flexibility and the relative populations of different conformational states, which would be difficult to ascertain from static calculations alone.

Structure Activity Relationship Sar Studies in the Context of 2,3,4,7 Tetrahydro 1h Isoindol 1 One Biological Interactions

Fundamental Principles of Structure-Activity Relationships Governing Tetrahydroisoindolone Derivatives

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. drugdesign.org For the tetrahydroisoindolone scaffold, SAR studies aim to identify which parts of the molecule, known as pharmacophores, are essential for its interaction with a biological target and how modifications to these regions impact efficacy. nih.gov

The core principles of SAR involve systematically altering the molecule's structure and observing the resulting changes in activity. drugdesign.org This can be achieved by adding, removing, or modifying functional groups on the tetrahydroisoindolone core. Key insights from SAR studies on related isoindolinone and isoindoledione scaffolds can often be extrapolated to the tetrahydroisoindolone series. For instance, modifications often focus on several key positions:

The N-2 position: The nitrogen atom of the lactam ring is a common site for introducing substituents to modulate properties like solubility, cell permeability, and target engagement.

The aromatic ring (positions 4, 5, 6, 7): While the core is partially saturated, the principles of substitution on the aromatic portion of related isoindolinones are relevant. Attaching various groups (e.g., halogens, alkyl, alkoxy) can influence electronic properties and create new interaction points with a target protein.

The C-3 position: Substitution at this position can introduce chirality and provide vectors for exploring different regions of a binding pocket.

Studies on related heterocyclic compounds have demonstrated that specific structural modifications can dramatically alter biological outcomes. For example, in a series of tetrahydroquinolone derivatives, modification of an aryl group was found to be pivotal in switching the compound's activity from antagonistic to agonistic, highlighting the profound impact of subtle structural changes. nih.gov Similarly, research on other isoindole derivatives has shown that introducing lipophilic or electron-withdrawing moieties can significantly enhance biological efficacy and target specificity. nih.gov These fundamental principles guide the rational design of novel 2,3,4,7-tetrahydro-1H-isoindol-1-one derivatives with improved therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling

To move beyond qualitative observations, medicinal chemists employ Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional (3D-QSAR) counterpart. These computational methods establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govdovepress.com

Development of Predictive Models for Diverse Biological Activities

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with their measured biological activity (e.g., IC₅₀ or EC₅₀ values). dovepress.com These descriptors can encode a wide range of properties, including electronic (e.g., dipole moment), steric (e.g., van der Waals volume), and hydrophobic (e.g., logP) characteristics. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the 3D properties of the molecules. nih.govresearchgate.net In these approaches, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic interaction fields are calculated at each grid point. These field values are then used as descriptors to build a predictive model.

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in space where certain properties are predicted to influence activity:

Steric Maps: Green contours typically indicate areas where bulky groups are favorable for activity, while yellow contours show regions where steric bulk is detrimental.

Electrostatic Maps: Blue contours often mark areas where positive charges increase activity, whereas red contours suggest that negative charges are preferred.

For instance, a CoMFA study on spiropyrroloquinoline isoindolinone derivatives as antitumor agents generated models that confirmed the significant effect of steric and electrostatic interactions on their cytotoxicity. nih.gov Such models are powerful tools, as they not only predict the activity of new, unsynthesized compounds but also provide intuitive visual guidance for designing molecules with enhanced potency. researchgate.netnih.gov

| Model | Statistical Parameter | Value | Significance |

|---|---|---|---|

| CoMFA | q² (Cross-validated) | 0.66 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated) | 0.98 | Shows a strong correlation between predicted and observed activities for the training set. | |

| CoMSIA | q² (Cross-validated) | 0.58 | Indicates moderate internal predictive ability. |

| r² (Non-cross-validated) | 0.96 | Shows a strong correlation for the training set. |

Data adapted from a study on isoindolinone derived MDM2 inhibitors, demonstrating the statistical validation of CoMFA and CoMSIA models. researchgate.net

Pharmacophore Identification and Ligand-Based Drug Design Approaches

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. dergipark.org.tr These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. tandfonline.com

When the 3D structure of the biological target is unknown, a ligand-based pharmacophore model can be generated by superimposing a set of active molecules and identifying the common chemical features that are essential for their activity. dergipark.org.trmdpi.com This process involves conformational analysis of the flexible molecules to find their "bioactive" conformation, followed by alignment to deduce the pharmacophore model. dovepress.com

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that possess the required features, a process known as virtual screening. dergipark.org.tr This is a powerful and efficient method for identifying new chemical scaffolds that may have the desired biological activity. tandfonline.com For example, a pharmacophore model derived from known DPP8 inhibitors with an isoindoline (B1297411) ring was used to screen the ZINC database, leading to the identification of new potential inhibitors. tandfonline.com This ligand-based approach is instrumental in scaffold hopping—finding new core structures that maintain the key interactions required for biological function.

Molecular Docking and Advanced Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is a cornerstone of structure-based drug design, providing critical insights into how a ligand interacts with its target at an atomic level. mdpi.com

In Silico Assessment of Ligand-Protein Interactions with Target Enzymes and Receptors

For derivatives of this compound, molecular docking simulations are used to place the molecule into the active site of a target enzyme or receptor whose 3D structure is known. The simulation then calculates a "docking score," which estimates the binding affinity, and predicts the binding pose. mdpi.com

This analysis reveals key intermolecular interactions, such as:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Favorable interactions between nonpolar groups.

π-π Stacking: Interactions between aromatic rings.

Ionic Bonds: Electrostatic attraction between charged groups.

For example, docking studies of isoindolinone-based histone deacetylase (HDAC) inhibitors were performed to understand their high potency. nih.gov Similarly, docking of N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives into the active sites of COX-2 and MAO-B revealed low binding energies, indicating a high probability of interaction. mdpi.com In another study, docking simulations of isoindole-1,3(2H)-dione derivatives with carbonic anhydrase and xanthine (B1682287) oxidase were used to understand the molecular interactions responsible for enzyme inhibition. researchgate.netnih.gov

| Compound Class | Target Enzyme | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| N-Substituted 1H-Isoindole-1,3(2H)-diones | Cyclooxygenase-1 (COX-1) | Ser530, Trp387, Gly526, Leu352 | Hydrogen Bond, π-π Stacking, Amide-π, π-σ | nih.gov |

| Isoindolinone-based derivatives | Histone Deacetylase (HDAC) | (Not specified) | (Rationalized high potency) | nih.gov |

| Hybrid isoindole-1,3(2H)-diones | Carbonic Anhydrase (hCA I & II) | (Not specified) | (General molecular interactions) | nih.gov |

| N-Substituted Hexahydro-1H-isoindole-1,3(2H)-diones | Monoamine Oxidase B (MAO-B) | (Not specified) | (Low binding energy predicted) | mdpi.com |

Computational Insights into Enzyme Inhibition Mechanisms

Beyond simply identifying binding poses, computational tools provide a deeper understanding of the mechanisms of enzyme inhibition. nih.gov By analyzing the results of molecular docking, researchers can hypothesize how a compound interferes with the enzyme's function.

For competitive inhibitors, docking studies often show the ligand occupying the same active site as the natural substrate, physically blocking it from binding. The specific interactions observed, such as hydrogen bonds with key catalytic residues or coordination with a metal cofactor (like the zinc ion in carbonic anhydrases), can explain the inhibitor's potency. nih.gov For instance, the design of novel isoindolinone inhibitors of carbonic anhydrase incorporated a sulfonyl group specifically to coordinate with the active site zinc ion, a crucial interaction for potent inhibition. nih.gov

Advanced techniques like molecular dynamics (MD) simulations can further refine these insights. MD simulations model the movement of the ligand-protein complex over time, providing a dynamic view of the binding stability and confirming whether the key interactions predicted by docking are maintained. tandfonline.com These computational approaches are invaluable for validating binding hypotheses and understanding the nuanced molecular determinants of enzyme inhibition, ultimately guiding the design of more effective therapeutic agents based on the this compound scaffold.

Mechanistic Research on Biological Activities of 2,3,4,7 Tetrahydro 1h Isoindol 1 One and Its Analogues in Vitro and in Vivo Models

Investigations into Enzyme Inhibition Mechanisms

The therapeutic potential of 2,3,4,7-Tetrahydro-1H-isoindol-1-one and its analogues has been a subject of significant scientific inquiry, with a particular focus on their interactions with various enzyme systems. This section delves into the mechanistic research surrounding the biological activities of these compounds, specifically their enzyme inhibition profiles in both in vitro and in vivo models. The core structure, a partially saturated isoindolon, serves as a versatile scaffold for the development of potent and selective inhibitors targeting a range of enzymes implicated in various disease pathologies.

Cyclooxygenase (COX) Isoform (COX-1, COX-2) Inhibition Pathways

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostanoids. nih.gov Two primary isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is an inducible enzyme upregulated during inflammation. nih.govmdpi.com The selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Analogues of this compound, specifically those containing the isoindoline-1,3-dione scaffold, have been investigated for their COX inhibitory activity. Studies on N,N-phthaloylacetamide derivatives, designed through molecular simplification of thalidomide, revealed that the primary amide structure exhibits inhibitory activity against both COX isoenzymes, with a preference for COX-1. nih.gov However, modification of this primary amide to secondary or tertiary derivatives resulted in decreased potency but a favorable shift towards COX-2 selectivity. nih.gov

Further research on isoindoline-1,3-dione derivatives has shown promising COX-2 inhibitory potential. For instance, certain aminoacetylenic isoindoline-1,3-dione derivatives have demonstrated significant anti-inflammatory activity, with some compounds being more effective than the reference drug diclofenac (B195802) and nearly as potent as celecoxib. nih.gov Molecular docking studies suggest that these compounds can bind effectively within the active sites of both COX-1 and COX-2. researchgate.net The binding interactions can be influenced by the nature of the substituents on the isoindoline (B1297411) core. For example, in one study, an aryl group was found to be more effective for binding to COX-2, while an amino group participated more effectively in binding to COX-1. researchgate.net

Table 1: COX Inhibition by Isoindoline Analogues

| Compound | Target Enzyme | IC50 (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Isoindoline Derivative ZJ1 | COX-2 | Not specified, but noted as potent | Not specified | researchgate.net |

| Aminoacetylenic isoindoline-1,3-dione IST3 | COX-2 | Not specified, but noted as highly effective | Not specified | nih.gov |

Note: Specific IC50 values for this compound were not available in the searched literature. The table reflects data for structurally related isoindoline derivatives.

Tyrosine Kinase Enzyme Inhibition Mechanisms

Tyrosine kinases are a large family of enzymes that play a crucial role in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. youtube.com Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer, making them an important therapeutic target. youtube.com

The indolinone scaffold, a core component of the this compound structure, has been identified as a versatile template for the development of potent tyrosine kinase inhibitors. By modifying the substituents on the indolinone ring system, it is possible to achieve selectivity for different receptor tyrosine kinases (RTKs). nih.gov For example, 3-substituted indolin-2-ones have been shown to selectively inhibit the ligand-dependent autophosphorylation of various RTKs at submicromolar concentrations in cellular assays. nih.gov

The mechanism of inhibition for these compounds generally involves competitive binding to the ATP-binding site of the kinase domain. mdpi.com This prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascade. youtube.com The addition of specific chemical moieties to the indolinone core can significantly enhance potency and selectivity. For instance, the addition of a propionic acid group to the pyrrole (B145914) ring or a chlorine atom to the oxindole (B195798) ring of certain indolinone compounds has been shown to increase their biochemical potency as Kit kinase inhibitors.

While direct studies on this compound as a tyrosine kinase inhibitor are limited in the available literature, the extensive research on related indolinone structures strongly suggests the potential for this compound and its analogues to function as tyrosine kinase inhibitors.

Protein Phosphatase (PP1, PP2A) Inhibition Profiles

Protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), are essential enzymes that counteract the effects of protein kinases by dephosphorylating serine and threonine residues. nih.gov They are involved in a multitude of cellular processes, and their inhibition can have profound physiological effects. nih.gov

The investigation of this compound analogues as protein phosphatase inhibitors is an emerging area of research. While direct inhibition data for the specific compound is scarce, studies on structurally related natural products provide insights into potential mechanisms. For example, cantharidin (B1668268), a natural toxin containing a bridged bicyclic ether system, and its demethylated analogues are known inhibitors of PP1 and PP2A. nih.gov These compounds have demonstrated that an open-ring lactone configuration is crucial for potent inhibition. nih.gov

A patent for certain 2-indolinone compounds has indicated their potential to modulate the activity of both protein kinases and phosphatases, suggesting a dual-inhibitory role for this structural class. google.com Furthermore, isoquinoline (B145761) alkaloids, which share some structural similarities with the isoindolone core, have been isolated from marine fungi and have shown selective inhibitory activity against protein tyrosine phosphatases like CD45. mdpi.com

Table 2: Protein Phosphatase Inhibition by Cantharidin Analogues

| Compound Series | Target Enzyme | IC50 Range (µM) | Key Structural Feature for Activity | Reference |

|---|---|---|---|---|

| Open-ring demethylated cantharidin analogues | PP1 | 2.0 - 4.8 | Open-ring lactone | nih.gov |

| Open-ring demethylated cantharidin analogues | PP2A | 0.2 - 0.5 | Open-ring lactone | nih.gov |

| Closed-ring demethylated cantharidin analogues | PP1 | 12.5 - >1000 | Closed-ring lactone (less active) | nih.gov |

Note: This table presents data for cantharidin analogues, which are structurally distinct from this compound but represent a class of protein phosphatase inhibitors.

Dipeptidyl Peptidase (DPP8/9) Inhibition Studies

Dipeptidyl peptidase 8 (DPP8) and dipeptidyl peptidase 9 (DPP9) are cytosolic serine proteases that have garnered interest as therapeutic targets. nih.gov Isoindoline-containing compounds have emerged as a significant class of DPP8/9 inhibitors. researchgate.netresearchgate.net These inhibitors often exhibit selectivity for DPP8 and DPP9 over other dipeptidyl peptidases like DPP4. researchgate.net

The marketed DPP4 inhibitor vildagliptin, which contains a cyanopyrrolidine moiety, also shows notable affinity for DPP8 and DPP9, with a preference for DPP9. uantwerpen.be This has spurred research into using the isoindoline scaffold as a P1 residue mimic to develop selective DPP8/9 inhibitors. uantwerpen.be Allo-Ile-isoindoline is a well-known competitive inhibitor of DPP8/9. nih.gov However, its poor membrane permeability has led to the development of other analogues. nih.gov

Research has shown that isoindoline derivatives can be potent and selective inhibitors of DPP8/9. researchgate.net For instance, a series of substituted isoindolines were synthesized as modified analogues of allo-Ile-isoindoline, leading to the identification of potent and selective DPP8/9 inhibitors with low activity toward DPP II. researchgate.net Another study found that an isoindoline with a 1-(4,4'-difluorobenzhydryl)-piperazine group at the P2 site was a very potent DPP8 inhibitor with an IC50 value of 14 nM and at least a 2500-fold selectivity over DPP-IV and DPP-II. researchgate.net The structure-activity relationship studies suggest that the S1 site of DPP8 may be larger than that of DPP-IV, allowing for the accommodation of larger C-terminal residues like isoindoline. researchgate.net

Table 3: DPP8/9 Inhibition by Isoindoline Analogues

| Compound | Target Enzyme | IC50 (nM) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Isoindoline with 1-(4,4'-difluorobenzhydryl)-piperazine at P2 | DPP8 | 14 | >2500-fold selective over DPP-IV and DPP-II | researchgate.net |

| allo-Ile-isoindoline | DPP8/9 | ~50 (initially reported), ~200 (later reports) | Selective for DPP8/9 | nih.govresearchgate.net |

| 1G244 | DPP8 | 14 | >7000-fold selective over DPP4 | researchgate.net |

Aldose Reductase and α-Glycosidase Inhibition Kinetics

Aldose reductase and α-glucosidase are key enzymes in carbohydrate metabolism and are important targets for the management of diabetes mellitus. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in diabetic complications. α-Glucosidase, located in the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov

Recent studies have highlighted the potential of isoindole-1,3-dione sulfonamides, analogues of this compound, as potent inhibitors of both aldose reductase and α-glucosidase. This dual inhibition profile is of significant interest for the development of multi-target antidiabetic agents.

Kinetic studies have revealed that these isoindole-1,3-dione sulfonamides can exhibit both competitive and noncompetitive modes of inhibition against these enzymes. The specific inhibitory mechanism is dependent on the chemical structure of the individual analogue. Structure-activity relationship analyses have indicated that compounds capable of forming strong hydrogen bonds and engaging in hydrophobic interactions within the enzyme's active site tend to exhibit higher inhibitory potency.

Furthermore, research on indolo[1,2-b]isoquinoline derivatives, which contain a related isoquinoline core, has also demonstrated potent, reversible, mixed-type inhibition of α-glucosidase. nih.gov

HIV-1 Integrase and Reverse Transcriptase Inhibition Mechanisms

Human Immunodeficiency Virus type 1 (HIV-1) relies on two critical enzymes for its replication cycle: reverse transcriptase and integrase. Reverse transcriptase converts the viral RNA genome into DNA, while integrase facilitates the insertion of this viral DNA into the host cell's genome. mdpi.com Both enzymes are well-established targets for antiretroviral therapy. mdpi.com

Derivatives of this compound have shown promise as inhibitors of HIV-1 integrase. Specifically, a 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one ring system has been utilized as a conformationally constrained equivalent of a 2,3-dihydroxybenzoyl moiety. nih.gov This structural motif has been incorporated into bis-aroylhydrazide compounds, which are believed to function through metal chelation within the integrase active site. nih.gov These compounds have demonstrated good selectivity for inhibiting the strand transfer step of the integration process over the 3'-processing reaction and have shown antiviral efficacy in cell-based assays. nih.gov

The mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors typically involves binding to a hydrophobic pocket near the enzyme's active site. nih.gov This allosteric binding induces a conformational change that, while not preventing nucleotide binding, blocks the chemical step of DNA polymerization. nih.gov Although direct evidence for this compound or its close analogues as reverse transcriptase inhibitors is not prominent in the reviewed literature, the diverse biological activities of the isoindolone scaffold suggest that this is a plausible area for future investigation.

Neuropharmacological Mechanistic Studies

The neuropharmacological effects of analogues of this compound, particularly tetrahydroisoquinolines, are multifaceted, involving modulation of neurotransmitter systems, potential interaction with opioid receptors, and antioxidant activities within neurological frameworks.

Research into analogues of this compound has revealed significant interactions with the glutamatergic system, which is central to excitatory neurotransmission in the brain. Overactivity of this system can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.

One key analogue, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has demonstrated neuroprotective properties through its antagonism of the glutamatergic system. nih.gov In granular cell cultures, 1MeTIQ was found to prevent glutamate-induced cell death and inhibit the influx of calcium ions (Ca2+), a critical step in the excitotoxic cascade. nih.gov This suggests a specific action on NMDA receptors, a subtype of glutamate (B1630785) receptors. Further evidence for this mechanism comes from the finding that 1MeTIQ inhibits the binding of [3H]MK-801, a known NMDA receptor antagonist, to its receptor site. nih.gov In vivo microdialysis experiments have also shown that 1MeTIQ can prevent the release of excitatory amino acids from the rat frontal cortex induced by kainate, another glutamate receptor agonist. nih.gov

Another related compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), has been shown to modulate glutamate release in the striatum. Acute administration of TIQ significantly decreased the extracellular levels of glutamate. nih.gov However, chronic treatment with TIQ did not alter the binding of [3H]MK-801 to NMDA receptors, suggesting that its primary effect is on glutamate release rather than direct receptor antagonism. nih.gov

These findings indicate that antagonism of the glutamatergic system, through both direct receptor interaction and modulation of neurotransmitter release, may be a crucial component of the neuroprotective effects observed with tetrahydroisoquinoline analogues.

Table 1: Effects of Tetrahydroisoquinoline Analogues on the Glutamatergic System

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Granular cell cultures | Prevented glutamate-induced cell death and Ca2+ influx. | nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | In vitro binding assay | Inhibited [3H]MK-801 binding to NMDA receptors. | nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | In vivo microdialysis (rat frontal cortex) | Prevented kainate-induced release of excitatory amino acids. | nih.gov |

| 1,2,3,4-tetrahydroisoquinoline (TIQ) | In vivo microdialysis (rat striatum) | Acutely decreased extracellular glutamate levels. | nih.gov |

Opioid receptors, which are G protein-coupled receptors (GPCRs), are key targets for pain management. The activation of these receptors, primarily the mu-opioid receptor (MOR), leads to a cascade of intracellular events that result in analgesia. nih.govnih.gov

When an opioid agonist binds to its receptor, it triggers the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov This process also involves the activation of potassium channels and the inhibition of calcium channels, resulting in hyperpolarization of the neuronal cell membrane and reduced neurotransmitter release. nih.gov

Opioid agonists can be classified as full agonists, partial agonists, or antagonists. Full agonists, such as morphine, produce a maximal response when they bind to the receptor. resed.es Partial agonists, like buprenorphine, also bind to and activate the receptor, but they produce a sub-maximal response, even at high concentrations. youtube.com This can result in a "ceiling effect" for certain effects like respiratory depression, potentially offering a wider therapeutic window. youtube.com

The analgesic effects of MOR activation are largely mediated through the stimulation of descending inhibitory pathways in the central nervous system, particularly in the periaqueductal gray (PAG) region of the midbrain. nih.govnih.gov This leads to a reduction in the transmission of pain signals from the periphery.

While the direct interaction of this compound with opioid receptors has not been explicitly detailed in the available research, the analgesic properties of some of its analogues suggest a potential, yet unconfirmed, modulation of the opioid system.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects, is a significant contributor to neurodegeneration. Analogues of this compound have demonstrated neuroprotective properties through their ability to combat oxidative stress.

Both 1MeTIQ and TIQ have been shown to inhibit the generation of free radicals in an abiotic system. nih.gov This free-radical scavenging capability is a key aspect of their neuroprotective mechanism. In a study on a rat model of Parkinson's disease, another analogue, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), significantly decreased oxidative stress. nih.gov This was associated with the restoration of antioxidant enzyme activities and an increase in the expression of antioxidant genes and the transcription factors Nrf2 and Foxo1, which are master regulators of the antioxidant response. nih.gov

Furthermore, 1MeTIQ has been shown to protect against the inhibition of complex I of the mitochondrial respiratory chain caused by the neurotoxin MPP+. nih.gov This protective effect is not attributed to direct antioxidant activity but rather to a "shielding effect" on the mitochondrial machinery, preventing energetic failure. nih.gov

Table 2: Antioxidant Mechanisms of Tetrahydroisoquinoline and Tetrahydroquinoline Analogues

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) & 1,2,3,4-tetrahydroisoquinoline (TIQ) | Abiotic system | Inhibited free-radical generation. | nih.gov |

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rotenone-induced Parkinson's disease rat model | Decreased oxidative stress; restored antioxidant enzyme activities; increased expression of Nrf2 and Foxo1. | nih.gov |

Mechanisms of Anti-inflammatory Responses

The anti-inflammatory properties of analogues of this compound are attributed to their ability to modulate key inflammatory pathways and mediators.

Structurally related isoindole-1,3-dione derivatives have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory factors such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.gov The inhibition of COX-2 is a particularly important mechanism, as this enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov

A synthetic tetrahydroisoquinoline alkaloid, 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP), has demonstrated significant anti-inflammatory effects in both in vivo and in vitro models. In a carrageenan-induced paw edema model, MHTP exhibited an antiedematogenic effect by inhibiting the action of prostaglandin (B15479496) E2 (PGE2). nih.gov In a model of peritonitis, MHTP reduced the migration of total leukocytes, particularly polymorphonuclear cells, into the peritoneal cavity. nih.gov Furthermore, in an acute lung injury model, MHTP inhibited the migration of total inflammatory cells and polymorphonuclear cells into the lungs. nih.gov

In vitro studies with MHTP on lipopolysaccharide (LPS)-stimulated macrophages showed a decrease in the production of nitric oxide (NO) and the pro-inflammatory cytokines IL-1β and IL-6. nih.gov Interestingly, MHTP also reduced the levels of the anti-inflammatory cytokine IL-10. nih.gov

These findings suggest that the anti-inflammatory actions of these compounds are mediated through the inhibition of key inflammatory enzymes like COX-2, the suppression of pro-inflammatory signaling molecules such as PGE2 and various cytokines, and the reduction of inflammatory cell migration to sites of inflammation.

Table 3: Anti-inflammatory Mechanisms of Tetrahydroisoquinoline and Isoindole-1,3-dione Analogues

| Compound/Class | Model | Key Findings | Reference |

|---|---|---|---|

| Isoindole-1,3-dione derivatives | General | Inhibition of COX-2, TNF-α, IL-1, and IL-6. | nih.gov |

| 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP) | Carrageenan-induced paw edema (in vivo) | Antiedematogenic effect via inhibition of PGE2 action. | nih.gov |

| 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP) | Carrageenan-induced peritonitis (in vivo) | Reduced total leukocyte and polymorphonuclear cell migration. | nih.gov |

| 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP) | Acute lung injury model (in vivo) | Inhibited inflammatory cell migration into the lungs. | nih.gov |

Applications and Translational Research Potential of 2,3,4,7 Tetrahydro 1h Isoindol 1 One Excluding Clinical Outcomes

Role as Versatile Building Blocks in Complex Organic Synthesis

The 2,3,4,7-tetrahydro-1H-isoindol-1-one core, a type of lactam, is recognized as a valuable building block in organic synthesis. Its structure contains multiple reactive sites, including the secondary amine, the carbonyl group, and the cyclohexene (B86901) ring, which can be selectively functionalized to construct more elaborate molecular architectures.

Chemists utilize this scaffold as a starting point for the synthesis of a variety of polyheterocyclic structures. For instance, the related compound, 4,5,6,7-tetrahydroindol-4-one, has been used in reactions such as electrophilic aromatic substitution and condensation reactions to build fused ring systems. researchgate.net These strategies highlight the potential of the tetrahydroisoindolinone core to be similarly employed in the creation of novel and complex molecular frameworks. The lactam functionality itself can undergo various transformations, including reduction to the corresponding cyclic amine or ring-opening polymerization, further expanding its synthetic utility. rsc.org

Precursors for Pharmaceutical Lead Compound Discovery and Development

The isoindolinone skeleton is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. mdpi.comresearchgate.netbeilstein-journals.org The partially saturated nature of this compound offers a three-dimensional geometry that can be advantageous for binding to biological targets compared to its flat aromatic counterparts.

Exploration as Novel Scaffold for Drug Design and Synthesis

The tetrahydroisoquinoline (THIQ) nucleus, a structure closely related to the reduced form of the isoindolinone core, is found in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities, including antitumor and antimicrobial properties. nih.govrsc.org This underscores the potential of the this compound scaffold as a foundation for the design of new therapeutic agents. Researchers have synthesized and evaluated derivatives of the structurally similar 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-dione for their anticancer activities, demonstrating that this core can be modified to produce compounds with significant cytotoxic potential against various cancer cell lines. nih.gov

Optimization of Bioactive Analogues for Therapeutic Applications

Once a lead compound containing the this compound scaffold is identified, medicinal chemists can systematically modify its structure to optimize its pharmacological properties. This process, known as structure-activity relationship (SAR) studies, involves introducing different functional groups at various positions on the heterocyclic ring to enhance potency, selectivity, and pharmacokinetic properties. For example, studies on isoindoline-1,3-dione derivatives have shown that the introduction of specific pharmacophores can lead to compounds with potent anti-inflammatory, analgesic, and anticonvulsant activities. nih.gov Similar optimization strategies can be applied to analogues of this compound to develop novel drug candidates for a range of therapeutic areas.

Potential in Agrochemical Research and Development

The tetrahydroisoindole moiety has demonstrated significant potential in the development of new agrochemicals, particularly herbicides. Research has shown that derivatives of 4,5,6,7-tetrahydro-1H-isoindole-1,3-dione are effective inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). PPO inhibitors are a commercially important class of herbicides that interfere with chlorophyll (B73375) and heme biosynthesis in susceptible plants, leading to rapid cell death.

A notable example is the class of isoindolinedione-substituted benzoxazinone (B8607429) derivatives. Studies have revealed that compounds incorporating the 4,5,6,7-tetrahydroisoindolinyl moiety exhibit potent herbicidal activity. These compounds induce symptoms such as leaf cupping, crinkling, bronzing, and necrosis, which are characteristic of PPO-inhibiting herbicides.

| Compound Group | General Structure | Relative Herbicidal Effectiveness |

| Group A | 4-carboxylic ester group-6-isoindolinyl-benzoxazinones | Lower |

| Group B | 4-carboxylic ester group-7-isoindolinyl-benzoxazinones | Lowest |

| Group C | 4-carboxylic ester group-6-tetrahydroisoindolinyl-benzoxazinones | Highest |

This table illustrates the relative herbicidal effectiveness of different isoindolinedione-substituted benzoxazinone derivatives.

Further screening of these compounds has identified specific analogues that are not only potent herbicides but also show good crop selectivity, suggesting their potential for development as pre-emergent herbicides for use in crops like peanut, soybean, maize, and cotton.

Applications in Advanced Materials Science (e.g., Dye Chemistry, Polymer Synthesis)

The chemical properties of the this compound scaffold also suggest its potential utility in the field of materials science, although this area is less explored compared to its pharmaceutical and agrochemical applications.

The broader family of isoindoles has been investigated for applications as dyes. For instance, Pigment Yellow 139, a high-performance pigment, belongs to the class of 1,3-disubstituted isoindoline (B1297411) dyes. beilstein-journals.org The chromophoric properties of such compounds are derived from their extended π-electron systems. While the this compound itself is not a dye, it could serve as a precursor for the synthesis of novel colorants through chemical modifications that introduce conjugation.

Furthermore, as a lactam, this compound is a potential monomer for ring-opening polymerization (ROP) to produce polyamides. rsc.org ROP of lactams is a versatile method for synthesizing nylons with tailored properties. rsc.org The incorporation of the unique cyclic structure of this specific lactam into a polymer backbone could impart novel thermal, mechanical, and solubility characteristics to the resulting polyamide, opening avenues for the development of new performance polymers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3,4,7-Tetrahydro-1H-isoindol-1-one derivatives in academic research?

- Methodological Answer : The synthesis often involves multicomponent reactions in aqueous media or catalytic processes. For example, one-pot three-component reactions in water yield tetrahydroindol-4-ones, which serve as precursors for isoindolone derivatives . Acid-catalyzed cyclization (e.g., using p-TSA) is also effective for constructing the isoindolone core . Key steps include condensation of amines with cyclic ketones and subsequent annulation.

Q. What analytical techniques are critical for confirming the purity and identity of isoindolone derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are essential for verifying molecular formulas and purity . Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is indispensable for structural confirmation, particularly for distinguishing regioisomers .

Q. What are the key considerations for storing lab-prepared isoindolone derivatives?

- Methodological Answer : Short-term storage (1–2 weeks) at -4°C is acceptable, but long-term stability requires -20°C under inert atmosphere to prevent oxidation or hydrolysis. Desiccants should be used to avoid moisture-induced degradation .

Advanced Research Questions

Q. How should researchers handle contradictory NMR data when characterizing isoindolone derivatives?

- Methodological Answer : Contradictory NMR signals (e.g., split peaks for CH3 groups) may arise from conformational equilibria or tautomerism. Use variable-temperature NMR to assess dynamic processes and 2D techniques (COSY, NOESY) to resolve ambiguities. For example, diastereomeric conformers in pyridoindole derivatives were resolved by analyzing coupling constants and NOE correlations .

Q. What strategies optimize cyclization efficiency in isoindolone synthesis?

- Methodological Answer : Solvent selection significantly impacts cyclization. Polar aprotic solvents (e.g., DMF) enhance intramolecular nucleophilic attack, while protic solvents (e.g., ethanol) may stabilize intermediates. Catalysts like p-TSA or Lewis acids (e.g., ZnCl₂) accelerate annulation, with yields improving from 60% to >85% under optimized conditions .

Q. How can structure-activity relationships (SAR) be systematically established for isoindolone derivatives?

- Methodological Answer : SAR studies require systematic substitution at positions 3, 4, and 7 of the isoindolone core. For example, introducing electron-withdrawing groups (e.g., -CF₃) at position 6 enhances bioactivity in pyridoindole derivatives. Biological assays (e.g., enzyme inhibition) combined with computational docking validate hypothesized interactions .

Q. How can spectral overlaps in complex isoindolone derivatives be resolved?

- Methodological Answer : For overlapping ¹H NMR signals, employ 2D NMR techniques like HSQC and HMBC to correlate proton and carbon shifts. In cases of aromatic proton overlap (e.g., in polycyclic derivatives), deuterated solvents with varying polarities (e.g., DMSO-d₆ vs. CDCl₃) can separate signals .

Data Contradiction Analysis

- Example : Conflicting melting points (mp) reported for 1,5,6,7-Tetrahydro-4H-indol-4-one (188–190°C vs. 192–194°C) may stem from polymorphic forms or impurities. Recrystallization in different solvents (e.g., ethanol vs. ethyl acetate) and differential scanning calorimetry (DSC) can clarify discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.